molecular formula C8H12O2 B3327462 Methyl 1-Allylcyclopropanecarboxylate CAS No. 344326-12-1

Methyl 1-Allylcyclopropanecarboxylate

Cat. No. B3327462
CAS RN: 344326-12-1
M. Wt: 140.18 g/mol
InChI Key: AJYOGWLOEUBATE-UHFFFAOYSA-N
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Description

“Methyl 1-aminocyclopropanecarboxylate” is a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), which is the direct precursor of ethylene . It has been identified as an agonist of ethylene response in plants .


Molecular Structure Analysis

The molecular structure of “Methyl 1-aminocyclopropanecarboxylate” is similar to ACC, making it an effective agonist of ethylene response in plants .


Chemical Reactions Analysis

“Methyl 1-aminocyclopropanecarboxylate” triggers enhanced ethylene-related responses in plants, similar to the effects of ACC . This includes restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

Mechanism of Action

“Methyl 1-aminocyclopropanecarboxylate” acts as an agonist of ethylene response in plants . It has been observed to cause an upregulated expression of the ethylene biosynthesis genes in detached tomato leaves .

Future Directions

“Methyl 1-aminocyclopropanecarboxylate” holds potential as a plant growth regulator (PGR) for the agricultural and postharvest industries due to its ability to enhance ethylene-related responses in plants .

properties

IUPAC Name

methyl 1-prop-2-enylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOGWLOEUBATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-Allylcyclopropanecarboxylate
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